2,2'-(3,10-Dimethyl-6-((2-(oxiran-2-ylmethoxy)propoxy)methyl)-2,5,8,11-tetraoxadodecane-1,12-diyl)dioxirane
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Overview
Description
Glycerol propoxylate triglycidyl ether is a versatile chemical compound widely used in various industrial applications. It is known for its ability to impart flexibility, impact resistance, and reduce viscosity in epoxy formulations . This compound is particularly valued in the production of thermal shock-resistant potting compounds and high-impact resistance tooling compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol propoxylate triglycidyl ether is synthesized through the etherification of glycerol with propylene oxide, followed by the reaction with epichlorohydrin. The process involves the following steps:
Etherification: Glycerol reacts with propylene oxide in the presence of a catalyst to form glycerol propoxylate.
Epoxidation: The glycerol propoxylate is then reacted with epichlorohydrin under basic conditions to introduce the glycidyl ether groups.
Industrial Production Methods: The industrial production of glycerol propoxylate triglycidyl ether typically involves continuous processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Glycerol propoxylate triglycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Substitution: It can undergo nucleophilic substitution reactions, where the glycidyl ether groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Epoxides are the major products formed from oxidation reactions.
Substitution: The major products depend on the nucleophile used, resulting in various substituted glycerol derivatives.
Scientific Research Applications
Glycerol propoxylate triglycidyl ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a reactive diluent in epoxy formulations, enhancing the properties of the final product.
Biology: The compound is utilized in the preparation of biocompatible materials for medical applications.
Medicine: It is employed in the development of drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of glycerol propoxylate triglycidyl ether involves the formation of crosslinked networks through the reaction of its glycidyl ether groups with various nucleophiles. This crosslinking imparts enhanced mechanical properties, such as flexibility and impact resistance, to the final product . The molecular targets and pathways involved include the interaction of glycidyl ether groups with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds .
Comparison with Similar Compounds
- Glycerol triglycidyl ether
- Propoxylated glycerol
- Epoxidized glycerol derivatives
Comparison: Glycerol propoxylate triglycidyl ether stands out due to its unique combination of properties, such as low color, flexibility, and impact resistance . Compared to glycerol triglycidyl ether, it offers improved viscosity reduction in epoxy formulations. Propoxylated glycerol and other epoxidized glycerol derivatives may not provide the same level of mechanical enhancement and versatility in applications .
Properties
Molecular Formula |
C21H38O9 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[1-[1,3-bis[2-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C21H38O9/c1-15(24-9-19-12-28-19)4-22-7-18(27-6-17(3)26-11-21-14-30-21)8-23-5-16(2)25-10-20-13-29-20/h15-21H,4-14H2,1-3H3 |
InChI Key |
HAZWONBCJXKAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(COCC(C)OCC1CO1)OCC(C)OCC2CO2)OCC3CO3 |
Origin of Product |
United States |
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